Dimethyl 2,2,3-trimethylhexanedioate
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Overview
Description
Dimethyl 2,2,3-trimethylhexanedioate is an organic compound with the molecular formula C11H20O4. It is a diester derived from hexanedioic acid, featuring two ester functional groups and a branched alkyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,2,3-trimethylhexanedioate can be synthesized through esterification reactions involving hexanedioic acid and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often employing distillation techniques to separate the desired ester from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2,3-trimethylhexanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester groups can be hydrolyzed to yield hexanedioic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves exchanging the ester groups with other alcohols in the presence of a catalyst, forming new esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Major Products
Hydrolysis: Hexanedioic acid and methanol.
Reduction: Corresponding alcohols.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Dimethyl 2,2,3-trimethylhexanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of dimethyl 2,2,3-trimethylhexanedioate involves its interaction with various molecular targets and pathways. For instance, in hydrolysis reactions, the ester groups are cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester groups are converted to alcohols through the transfer of hydride ions from reducing agents.
Comparison with Similar Compounds
Similar Compounds
Dimethyl hexanedioate: A similar diester but without the branched alkyl chain.
Dimethyl 2,2-dimethylhexanedioate: Another diester with a different branching pattern.
Uniqueness
Dimethyl 2,2,3-trimethylhexanedioate is unique due to its specific branching and the presence of two ester groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific structural features are required.
Properties
CAS No. |
65502-33-2 |
---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
dimethyl 2,2,3-trimethylhexanedioate |
InChI |
InChI=1S/C11H20O4/c1-8(6-7-9(12)14-4)11(2,3)10(13)15-5/h8H,6-7H2,1-5H3 |
InChI Key |
DQDFGFQLCQDOHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)C(C)(C)C(=O)OC |
Origin of Product |
United States |
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